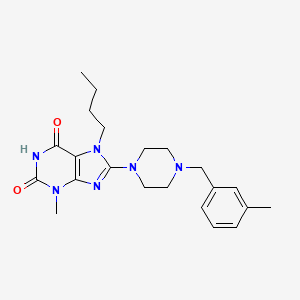

![molecular formula C16H12N2O3S B2868145 2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1176721-85-9](/img/structure/B2868145.png)

2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

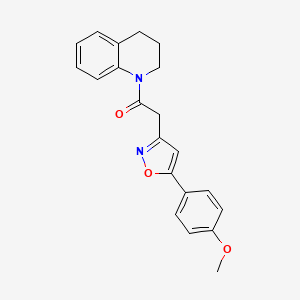

“2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and a phenoxyphenyl group. The compound is part of a class of molecules that have been studied for their potential applications in various fields .

Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . It also contains a phenoxyphenyl group, which is a type of aromatic compound .Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid demonstrates significant antimicrobial activities against several strains of microbes. These compounds' ability to inhibit microbial growth suggests potential applications in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Fungicidal and Antivirus Activities

A study on novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives highlighted their good fungicidal activity against various fungi and their activity against Tobacco mosaic virus (TMV), demonstrating a new strategy for fungi and virus control (Li et al., 2015).

Anticancer Activity

Tetra-substituted phthalocyanines bearing thiazolidine derivatives were synthesized and evaluated for their anticancer activity on different cancer cell lines. These compounds' ability to inhibit cancer cell growth suggests potential applications in developing new anticancer therapies (Bilgiçli et al., 2021).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances against the corrosion of iron, employing density functional theory (DFT) calculations and molecular dynamics simulations. Such compounds could be valuable in protecting metals from corrosion in various industrial applications (Kaya et al., 2016).

Drug Metabolism and Pharmacokinetics

Studies have also focused on the phenol binding site of enzymes such as UDP-glucuronosyltransferases, which are crucial for the metabolism of drugs and endogenous compounds. Understanding the interaction between compounds like "2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid" and metabolic enzymes can provide insights into their pharmacokinetic properties and potential drug interactions (Xiong et al., 2006).

Mechanism of Action

Target of Action

Compounds with a thiadiazole scaffold, such as this one, have been known to exhibit various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

It’s known that thiadiazole derivatives can interact strongly with biomolecules such as proteins and dna . This interaction could potentially lead to changes in the function of these biomolecules, thereby exerting the compound’s biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with thiadiazole derivatives , it’s likely that this compound could influence multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with thiadiazole derivatives , it’s likely that this compound could exert a variety of effects at the molecular and cellular levels.

properties

IUPAC Name |

2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-15(20)14-10-22-16(18-14)17-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-10H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRSUMGTAWKAPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=CS3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{3-[methyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2868063.png)

![N-(4-bromophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2868068.png)

![N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-enamide](/img/structure/B2868069.png)

![2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868076.png)

![N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2868079.png)

![2-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2868082.png)